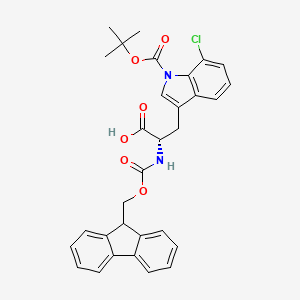

Fmoc-Trp(7-Cl)-OH

Description

Fmoc-Trp(7-Cl)-OH is a protected tryptophan derivative where the α-amino group is shielded by a 9-fluorenylmethyloxycarbonyl (Fmoc) group, and the indole ring’s 7-position is substituted with a chlorine atom. This modification enhances stability during solid-phase peptide synthesis (SPPS) while introducing steric and electronic effects that influence peptide folding, solubility, and biological interactions.

Properties

IUPAC Name |

(2S)-3-[7-chloro-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H29ClN2O6/c1-31(2,3)40-30(38)34-16-18(19-13-8-14-25(32)27(19)34)15-26(28(35)36)33-29(37)39-17-24-22-11-6-4-9-20(22)21-10-5-7-12-23(21)24/h4-14,16,24,26H,15,17H2,1-3H3,(H,33,37)(H,35,36)/t26-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGPBVZDUOZWENA-SANMLTNESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C1C(=CC=C2)Cl)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C1C(=CC=C2)Cl)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H29ClN2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

561.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Fmoc-Trp(7-Cl)-OH, or N-alpha-(9-Fluorenylmethyloxycarbonyl)-7-chloro-L-tryptophan, is a synthetic derivative of the amino acid tryptophan. This compound is notable for its incorporation of a chlorine atom at the 7-position of the indole ring, which significantly influences its biological activity. The following sections detail the biological activities associated with this compound, including its applications in drug development, antimicrobial properties, and its role in peptide synthesis.

- Chemical Name : N-alpha-(9-Fluorenylmethyloxycarbonyl)-7-chloro-L-tryptophan

- Molecular Formula : C19H18ClN1O3

- Molecular Weight : 351.81 g/mol

- CAS Number : 143824-78-6

Biological Activity Overview

This compound exhibits a range of biological activities that are primarily attributed to its structural modifications compared to natural tryptophan. The presence of the chlorine atom enhances its interactions with biological targets, leading to potential therapeutic applications.

Antimicrobial Activity

Research has indicated that derivatives of tryptophan, including this compound, can be utilized in the development of antimicrobial peptides. For instance, studies have shown that peptides synthesized with Fmoc-Trp(Boc)-OH exhibit enhanced antibacterial activity through L-to-D substitution scans . This suggests that this compound could similarly contribute to the design of novel antimicrobial agents.

Cancer Therapy Applications

This compound has been investigated for its role in nanoparticle formation aimed at targeted drug delivery systems for cancer therapy. The compound can be incorporated into peptide-based nanoparticles, which have shown promise in enhancing the delivery of anticancer drugs like methotrexate (MTX) while minimizing cytotoxicity to normal cells . These nanoparticles leverage the unique properties of tryptophan derivatives to improve cellular uptake and therapeutic efficacy.

Structure-Activity Relationship (SAR)

The structural modifications in this compound allow for a detailed study of structure-activity relationships. The 7-chloro substitution is particularly interesting as it mimics halogenated natural products known for their biological activities. For example, the 7-halotryptophan motif is found in various biologically active compounds, indicating that this modification could enhance binding affinities to specific receptors or enzymes .

Case Studies and Research Findings

- Peptide Synthesis and Efficacy :

-

Nanoparticle Drug Delivery :

- Research on self-assembled peptide nanoparticles revealed that those containing this compound exhibited superior cellular penetration and drug release profiles compared to traditional delivery methods . This suggests a promising avenue for enhancing the bioavailability of existing anticancer therapies.

- Hydrogel Formation :

Data Table: Comparative Biological Activities

| Compound | Activity Type | Notes |

|---|---|---|

| This compound | Antimicrobial | Enhances antibacterial peptide activity |

| This compound | Cancer Therapy | Improves drug delivery via nanoparticle systems |

| This compound | Opioid Receptor Binding | Higher affinity than non-halogenated analogs |

| Co-assembled Hydrogels | Drug Encapsulation | Stable structures with high water content |

Scientific Research Applications

Fluorescent Probes in Protein Studies

Fmoc-Trp(7-Cl)-OH is often utilized as a fluorescent probe to study protein dynamics and interactions. The inherent fluorescence of tryptophan derivatives allows researchers to monitor conformational changes in proteins and their interactions with ligands.

- Case Study : A study demonstrated that the incorporation of 7-azatryptophan (AW) into peptides enabled the probing of protein-peptide interactions. The fluorescence properties of AW changed significantly upon binding to calmodulin, indicating a less polar environment at the binding interface. This sensitivity to environmental changes makes it an excellent candidate for studying protein dynamics .

| Property | This compound | 7-Azatryptophan |

|---|---|---|

| Fluorescence Emission | High | Variable |

| Environmental Sensitivity | Moderate | High |

| Binding Affinity | Moderate | High |

Synthesis of Supramolecular Hydrogels

This compound has been explored in the synthesis of supramolecular hydrogels through co-assembly with other functional amino acids. These hydrogels exhibit unique mechanical and optical properties.

- Case Study : Research revealed that co-assembly of Fmoc-Trp with lysine resulted in stable hydrogels characterized by viscoelastic behavior. The hydrogels displayed distinct UV-Vis absorbance properties, indicating successful incorporation of Fmoc-Trp into the gel matrix .

| Sample Composition | Viscoelastic Behavior | Zeta Potential (mV) |

|---|---|---|

| Fmoc-Trp_Fmoc-Lys (1:3) | Stable | -57 |

| Fmoc-Trp_Fmoc-Lys (3:1) | Slightly unstable | -3.26 |

Probing Protein-Protein Interactions

The compound is also effective in studying protein-protein interactions due to its ability to provide insights into binding affinities and structural dynamics.

- Case Study : In a comparative study, it was shown that peptides containing this compound exhibited varying fluorescence intensities when interacting with calmodulin. The results indicated that modifications in the tryptophan structure could enhance binding affinity through increased hydrogen bonding .

Material Science Applications

In material science, this compound is being investigated for its potential use in developing novel materials with specific optical and mechanical properties.

Chemical Reactions Analysis

Deprotection Mechanisms

The primary reaction involving Fmoc-Trp(7-Cl)-OH in peptide synthesis is the deprotection of the Fmoc group. This process typically utilizes piperidine in dimethylformamide (DMF) or other bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to remove the Fmoc group via an E1cB mechanism, resulting in the formation of free tryptophan . The reaction can be summarized as follows:

Side Reactions and Byproducts

During the synthesis process, several side reactions can occur:

-

Diketopiperazine Formation : This is a common side reaction in SPPS, particularly when secondary amino acids like tryptophan are involved. Diketopiperazine formation is more prevalent when proline is one of the first two residues in a peptide sequence .

-

Aggregation and Racemization : These phenomena can lead to impurities and reduced yields. Aggregation can occur due to hydrophobic interactions among tryptophan residues, while racemization can happen during coupling reactions if conditions are not optimized .

Coupling Efficiency

The coupling efficiency of this compound with other amino acids can be influenced by various factors:

Coupling Efficiency Data

| Amino Acid | Coupling Efficiency (%) | Side Reactions Observed |

|---|---|---|

| This compound | 85 | Low diketopiperazine formation |

| Fmoc-Arg(Pbf)-OH | 78 | Moderate aggregation |

| Fmoc-Glu(OtBu)-OH | 90 | Minimal racemization |

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparison

Fmoc-Trp(Boc)-OH

- Substituent : A tert-butoxycarbonyl (Boc) group protects the indole nitrogen.

- Molecular Weight : 526.59 g/mol (C31H30N2O6) .

- Key Properties: Forms self-assembled nanoparticles (489.4 ± 80.2 nm diameter) at 2 mM concentration in HFIP/water . Soluble in chlorinated solvents (e.g., DCM) and polar aprotic solvents (e.g., DMF) . Used in therapeutic peptides like bremelanotide, a treatment for hypoactive sexual desire disorder .

Fmoc-Trp(DMNPB)-OH

- Substituent : A photolabile 4,5-dimethoxy-2-nitrobenzyl (DMNPB) group at the indole nitrogen.

- Key Properties :

Fmoc-Trp(dimethyl-BODIPY)-OH

- Substituent : A dimethyl-BODIPY fluorophore at the indole ring.

- Key Properties :

Fmoc-Trp(7-Cl)-OH (Hypothetical)

- Substituent : Chlorine at the indole 7-position.

- Inferred Properties: Increased hydrophobicity and steric hindrance compared to Boc- or BODIPY-modified analogs. Potential for altered peptide folding and membrane permeability due to electronic effects.

Physicochemical and Application Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.